Bis(1,5-cyclooctadiene)nickel(0)

Overview

Description

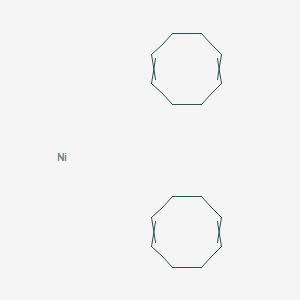

Bis(1,5-cyclooctadiene)nickel(0) is an organonickel compound with the formula Ni(C₈H₁₂)₂. It is a diamagnetic coordination complex featuring tetrahedral nickel(0) bound to the alkene groups in two 1,5-cyclooctadiene ligands. This highly air-sensitive yellow solid is a common source of nickel(0) in chemical synthesis .

Mechanism of Action

Target of Action

Bis(1,5-cyclooctadiene)nickel(0), also known as Ni(COD)2, is an organonickel compound . Its primary targets are various organic compounds, particularly those containing carbon-carbon double bonds .

Mode of Action

Ni(COD)2 acts as a catalyst in chemical reactions . It binds to the alkene groups in organic compounds, facilitating the addition or removal of other groups . This interaction results in changes to the structure of the target compound .

Biochemical Pathways

Ni(COD)2 is involved in several biochemical pathways, including:

- Asymmetric α-arylation and heteroarylation of ketones with chloroarenes

- Stereoselective borylative ketone-diene coupling

- Cycloaddition of benzamides with internal alkynes

- Methyl carboxylation of homopropargylic alcohols

These pathways lead to the formation of new compounds with potential applications in various fields, including pharmaceuticals and materials science .

Pharmacokinetics

Its solubility in organic solvents like benzene, tetrahydrofuran, toluene, diethyl ether, and dimethylformamide influences its availability in reaction mixtures .

Result of Action

The action of Ni(COD)2 results in the formation of new compounds. For example, it catalyzes the addition of allyl phenyl sulfide to alkynes, leading to 1,4-dienes . It also facilitates the cycloaddition of 1,3-dienes .

Action Environment

The action of Ni(COD)2 is influenced by environmental factors. It is highly air-sensitive and oxidizes to nickel(II) oxide when exposed to air . Therefore, it is typically handled in a glovebox . Its reactivity can also be affected by temperature, as it decomposes at 60°C .

Biochemical Analysis

Biochemical Properties

Bis(1,5-cyclooctadiene)nickel(0) is known for its role as a catalyst in various biochemical reactions . It is involved in the catalysis of asymmetric alpha-arylation and heteroarylation of ketones with chloroarenes, stereoselective borylative ketone-diene coupling, cycloaddition of benzamides with internal alkynes, and methyl carboxylation of homopropargylic alcohols . The exact biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

Bis(1,5-cyclooctadiene)nickel(0) exerts its effects at the molecular level primarily through its role as a catalyst. It is involved in oxidative addition reactions and cross-coupling reactions . It catalyzes the addition of allyl phenyl sulfide to alkynes leading to 1,4-dienes . The reaction with terminal acetylenes proceeds in high yield and high selectivity . A variety of functional groups are tolerated .

Temporal Effects in Laboratory Settings

It is known to be highly air-sensitive and oxidizes in a few minutes to nickel (II) oxide when exposed to air .

Preparation Methods

Synthetic Routes and Reaction Conditions: The complex is typically prepared by the reduction of anhydrous nickel(II) acetylacetonate in the presence of 1,5-cyclooctadiene and an alkylaluminum compound, such as triethylaluminum. The reaction proceeds as follows :

Ni(acac)2+2cod+2AlEt3→Ni(cod)2+2acacAlEt2+C2H6+C2H4

Industrial Production Methods: In industrial settings, the preparation of bis(1,5-cyclooctadiene)nickel can also be achieved through electroreductive synthesis. This method involves the reduction of nickel(II) salts using electrolysis, which yields nickel(0) complexes that are widely used as precatalysts in organic synthesis .

Chemical Reactions Analysis

Types of Reactions: Bis(1,5-cyclooctadiene)nickel(0) undergoes various types of reactions, including oxidative addition, substitution, and catalytic reactions. It is particularly known for its role in cross-coupling reactions and cycloaddition reactions .

Common Reagents and Conditions:

Oxidative Addition: Involves reagents such as silver salts and weakly coordinating anions.

Substitution: Phosphines, phosphites, bipyridine, and isocyanides can readily displace one or both 1,5-cyclooctadiene ligands.

Catalytic Reactions: Often involves phosphine ligands and hydrosilanes for demethoxylation of anisoles.

Major Products:

Oxidative Addition: Produces highly reactive monocations.

Substitution: Forms various nickel-phosphine complexes.

Catalytic Reactions: Yields products such as 1,4-dienes and benzene derivatives

Scientific Research Applications

Bis(1,5-cyclooctadiene)nickel(0) is extensively used in scientific research due to its versatility as a catalyst. Some of its applications include :

Chemistry: Catalyzes cross-coupling reactions, asymmetric α-arylation, and heteroarylation of ketones.

Biology: Used in the synthesis of biologically active compounds.

Medicine: Facilitates the formation of complex organic molecules for pharmaceutical research.

Industry: Employed in the production of polymers and advanced materials.

Comparison with Similar Compounds

- Bis(cyclopentadienyl)nickel(II)

- Nickel(II) acetylacetonate

- Nickel(II) chloride ethylene glycol dimethyl ether complex

Comparison: Bis(1,5-cyclooctadiene)nickel(0) is unique due to its high reactivity and versatility as a nickel(0) source. Unlike bis(cyclopentadienyl)nickel(II), which is less reactive, bis(1,5-cyclooctadiene)nickel readily participates in a wide range of catalytic reactions. Additionally, its air sensitivity and solubility in organic solvents make it distinct from other nickel complexes .

Properties

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.Ni/c2*1-2-4-6-8-7-5-3-1;/h2*1-2,7-8H,3-6H2;/b2*2-1-,8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTIUDXYIUKIIE-KZUMESAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Ni | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(1,5-cyclooctadiene)nickel appears as yellow crystals or yellowish green solid. (NTP, 1992), Yellow or yellowish-green solid; [CAMEO] Yellow crystalline solid; [MSDSonline] | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1,5-cyclooctadiene)nickel | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Decomposes (NTP, 1992) | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1295-35-8 | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1,5-cyclooctadiene)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1295-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, bis(1,5-cyclooctadiene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001295358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,5-cyclooctadiene)nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

284 to 288 °F (NTP, 1992) | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bis(1,5-cyclooctadiene)nickel(0)?

A1: The molecular formula of Bis(1,5-cyclooctadiene)nickel(0) is C16H24Ni, and its molecular weight is 275.09 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Bis(1,5-cyclooctadiene)nickel(0)?

A2: Common spectroscopic techniques include:

- NMR Spectroscopy: Provides information about the structure and dynamics of the compound, particularly through 1H, 13C, and even 61Ni nuclei. [, ]

- Infrared (IR) Spectroscopy: Used to identify functional groups and study the coordination of ligands to the nickel center. [, ]

- Raman Spectroscopy: Complementary to IR, offering additional insights into molecular vibrations. []

Q3: Is Bis(1,5-cyclooctadiene)nickel(0) air-stable? How is it typically handled?

A3: Bis(1,5-cyclooctadiene)nickel(0) is air-sensitive and decomposes upon exposure to air. It is typically handled and stored under an inert atmosphere, such as nitrogen or argon, using standard Schlenk or glovebox techniques. [, , ]

Q4: What makes Bis(1,5-cyclooctadiene)nickel(0) a valuable catalyst in organic synthesis?

A4: Ni(cod)2 acts as a versatile precatalyst due to the labile 1,5-cyclooctadiene (COD) ligands, which are readily displaced by other ligands. This allows the nickel center to participate in various catalytic cycles. [, , ]

Q5: Can you provide examples of reactions catalyzed by Bis(1,5-cyclooctadiene)nickel(0)?

A5: Ni(cod)2 catalyzes a diverse range of reactions, including:

- Cross-Coupling Reactions: Facilitates the formation of C-C bonds between aryl halides or sulfonates and organoboronic acids (Suzuki-Miyaura coupling). []

- Cycloadditions: Promotes the formation of cyclic compounds, such as in the [3+2+2] and [2+2+2] cycloadditions of bicyclopropylidene with alkynes. []

- Polymerizations: Used in the synthesis of polymers like polyfluorenes, poly(dimethyl biphenylene), and poly(phenylene). [, , ]

- Carbonylation Reactions: Enables the incorporation of carbon monoxide into organic molecules. []

- Hydrogenation Reactions: Can catalyze the addition of hydrogen to unsaturated compounds like alkenes. []

Q6: How does the choice of ligands influence the catalytic activity and selectivity of Bis(1,5-cyclooctadiene)nickel(0)?

A6: Ligands play a crucial role in tuning the electronic and steric properties of the nickel center. Bulky ligands like tricyclohexylphosphine can enhance selectivity by creating steric hindrance around the metal center. [, , ] Electron-rich phosphine ligands can increase electron density at the nickel center, making it more reactive towards oxidative addition, a key step in many catalytic cycles. []

Q7: Are there any drawbacks to using Bis(1,5-cyclooctadiene)nickel(0) as a catalyst?

A7: Despite its versatility, some limitations include:

- Air Sensitivity: Requires strict anaerobic conditions, increasing experimental complexity. [, , ]

- Cost: Can be relatively expensive compared to some other nickel catalysts. []

Q8: How does the performance of Bis(1,5-cyclooctadiene)nickel(0) vary under different conditions?

A8: Performance is influenced by factors such as:

- Temperature: Elevated temperatures can accelerate reaction rates but may also lead to catalyst decomposition. [, ]

- Solvent: Solvent polarity and coordinating ability can impact reaction rates and selectivities. [, ]

- Presence of Additives: Lewis acids can enhance reactivity in some cases, while coordinating solvents can influence catalyst stability and activity. [, ]

Q9: How is computational chemistry employed in the study of Bis(1,5-cyclooctadiene)nickel(0)?

A9: Computational methods provide valuable insights into:

- Reaction Mechanisms: DFT calculations can elucidate reaction pathways, identify intermediates, and explain observed selectivities. [, ]

- Structural Information: Computational studies can predict molecular geometries, electronic structures, and NMR parameters, complementing experimental characterization. [, ]

Q10: How do modifications to the 1,5-cyclooctadiene ligand impact the reactivity of Bis(1,5-cyclooctadiene)nickel(0)?

A10: While most studies focus on ligand exchange rather than modifying COD itself, any modifications to COD would likely significantly impact the complex's reactivity by altering the steric environment and electron donation to the nickel center.

Q11: Are there strategies to improve the stability or solubility of Bis(1,5-cyclooctadiene)nickel(0)?

A11: Strategies typically involve in situ generation or utilizing stabilizing ligands. For example:

- In situ Generation: Ni(cod)2 can be generated in situ from more stable nickel precursors, reducing the need for its isolation and storage. []

- **Stabilizing Ligands: ** Using bulky or electron-rich phosphine ligands can enhance the stability of the resulting nickel complexes. [, ]

Q12: What are some considerations regarding the safe handling and disposal of Bis(1,5-cyclooctadiene)nickel(0)?

A12: As an air-sensitive and potentially toxic compound, Ni(cod)2 requires careful handling:

- Inert Atmosphere: Handling and storage should be done under an inert atmosphere to prevent decomposition. [, , ]

Q13: Are there any environmental concerns associated with Bis(1,5-cyclooctadiene)nickel(0)?

A13: While specific ecotoxicological data might be limited, it's essential to handle Ni(cod)2 responsibly to minimize environmental release.

Q14: Are there efforts to find alternative catalysts or synthetic approaches to reduce reliance on Bis(1,5-cyclooctadiene)nickel(0)?

A14: Yes, researchers are exploring alternative nickel sources, more readily available ligands, and new synthetic strategies to:

- Reduce Cost: Using less expensive nickel precursors like NiBr2 or NiCl2 can offer cost advantages. []

- Improve Sustainability: Developing more sustainable and environmentally friendly synthetic protocols is an active area of research. []

- Enhance Practicality: Exploring air-stable nickel catalysts or developing methods for in situ generation can simplify handling and reaction procedures. []

Q15: How is Bis(1,5-cyclooctadiene)nickel(0) typically quantified or monitored during reactions?

A15: Common techniques include:

- Gas Chromatography (GC): Can be used to monitor the consumption of reactants or formation of products in reactions involving volatile compounds. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to track the disappearance of Ni(cod)2 or the appearance of intermediates and products. [, ]

- Chromatographic Techniques: HPLC or GC coupled with suitable detectors can be used to analyze reaction mixtures and quantify the desired products. []

Q16: What are some significant historical milestones in the development and application of Bis(1,5-cyclooctadiene)nickel(0)?

A16: Key milestones include:

Q17: What are some promising areas where research on Bis(1,5-cyclooctadiene)nickel(0) intersects with other disciplines?

A17: Promising areas include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.